tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate is a synthetic organic compound characterized by a tert-butyl group attached to a carbamate functional group, which is further connected to a cyclohexyl ring containing an amino group. The chemical formula for this compound is , and it has a molecular weight of approximately 214.30 g/mol . The compound is notable for its structural features that contribute to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate typically involves the protection of the amino group on the cyclohexyl ring using a tert-butyl carbamate protecting group. This can be achieved through the reaction of the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
In industrial settings, production follows similar synthetic routes but on a larger scale. Automated reactors and precise control of reaction conditions are employed to ensure consistency and efficiency. High-purity reagents and solvents are essential to minimize impurities and achieve the desired product quality.
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate has several applications across various fields:
Several compounds share structural similarities with tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| tert-Butyl (2-aminocyclohexyl)carbamate | 317595-54-3 | Lacks stereochemical specificity |
| tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate | 365996-30-1 | Different stereochemistry at one chiral center |
| tert-Butyl (trans-2-aminocyclohexyl)carbamate | 137731-41-0 | Trans configuration of the cyclohexane ring |
| tert-Butyl (cis-2-aminocyclohexyl)carbamate | 184954-75-4 | Cis configuration of the cyclohexane ring |
| (1R,2R)-N-Boc-1,2-cyclohexanediamine | 146504-07-6 | Contains two amino groups |
These compounds demonstrate variations in stereochemistry and functional groups that influence their chemical behavior and potential applications . The unique stereochemical configuration of tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate may contribute to distinct biological activities compared to its analogs.
Corrosive